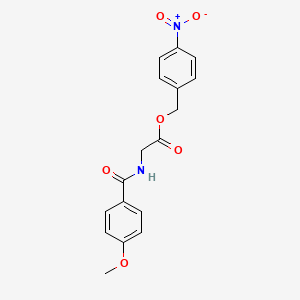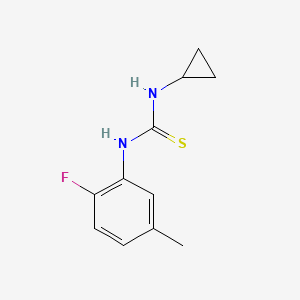
1-Cyclopropyl-3-(2-fluoro-5-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3-(2-fluoro-5-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a cyclopropyl group and a fluorinated aromatic ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(2-fluoro-5-methylphenyl)thiourea typically involves the reaction of cyclopropylamine with 2-fluoro-5-methylphenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction proceeds smoothly at room temperature, yielding the desired thiourea derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale production, catering to the demands of various industries.
化学反応の分析
Types of Reactions: 1-Cyclopropyl-3-(2-fluoro-5-methylphenyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
1-Cyclopropyl-3-(2-fluoro-5-methylphenyl)thiourea has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development. Thiourea derivatives are known to exhibit various pharmacological activities, making them candidates for therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings. The compound’s stability and reactivity make it suitable for industrial applications.
作用機序
The mechanism of action of 1-Cyclopropyl-3-(2-fluoro-5-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the fluorinated aromatic ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
1-Cyclopropyl-3-(2-fluoro-5-nitrophenyl)thiourea: Similar structure but with a nitro group instead of a methyl group.
1-Cyclopropyl-3-(2-methoxy-5-methylphenyl)thiourea: Contains a methoxy group, leading to variations in chemical properties and applications.
Uniqueness: 1-Cyclopropyl-3-(2-fluoro-5-methylphenyl)thiourea stands out due to its specific combination of a cyclopropyl group and a fluorinated aromatic ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
1-cyclopropyl-3-(2-fluoro-5-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2S/c1-7-2-5-9(12)10(6-7)14-11(15)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGJYAMBBGOTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=S)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
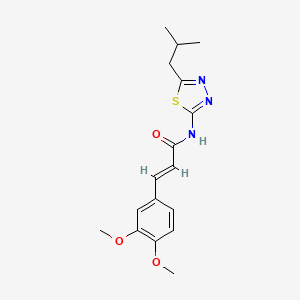
![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one](/img/structure/B5843678.png)
![N-[(benzylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5843684.png)
![2-ethoxy-4-[(2-methylsulfanylanilino)methyl]phenol](/img/structure/B5843691.png)
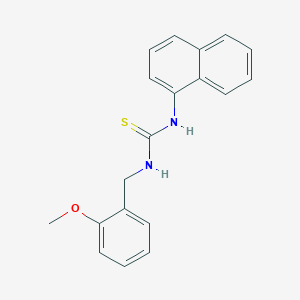
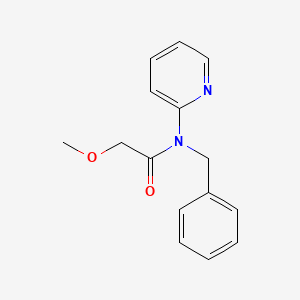
![4-[(2-Fluorophenyl)carbonyl]piperazine-1-carbaldehyde](/img/structure/B5843706.png)
![4-ethoxy-N-[4-(phenylamino)phenyl]benzamide](/img/structure/B5843707.png)
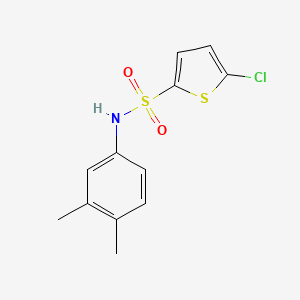
![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)
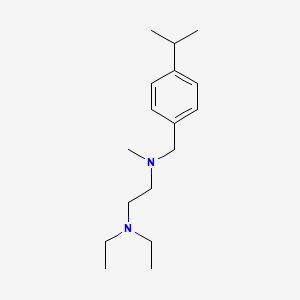
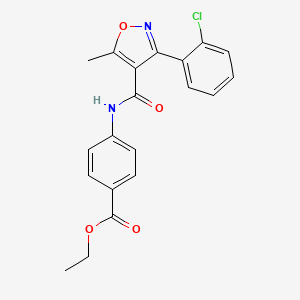
![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)
